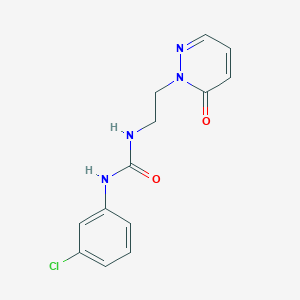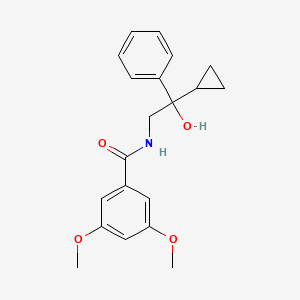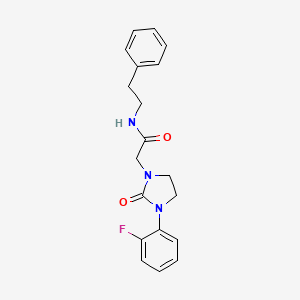
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s structure and properties may be similar to those of other fluorophenyl compounds .
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
Research has shown the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, exhibiting significant anti-inflammatory activity. This synthesis involved reacting pyrazole with substitutions at phenyl and benzofuran with various substituted N-(3-chloro-4-fluorophenyl) derivatives (Sunder & Maleraju, 2013).
Anti-inflammatory and Analgesic Activities
Another study synthesized new imidazolyl acetic acid derivatives, which showed maximum anti-inflammatory activity in rat paw edema and analgesic activity using the writhing test in mice. These compounds included 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, demonstrating their potential in anti-inflammatory and analgesic applications (Khalifa & Abdelbaky, 2008).
Potential in Neurodegenerative Disorders Imaging
Fluoroethoxy and fluoropropoxy substituted acetamides, including variants of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl)-N, N-diethylacetamides, were synthesized and found to have high affinity for peripheral benzodiazepine receptors, compared to central receptors. This indicates their potential application in imaging for neurodegenerative disorders (Fookes et al., 2008).
Polymorphism in Pharmaceuticals
Linezolid, a compound related to 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide, was studied for its polymorphic forms. Understanding these forms is crucial in pharmaceuticals for developing different formulations and ensuring consistent drug performance (Maccaroni et al., 2008).
Antipsychotic Potential
Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have been found to exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique mode of action suggests their potential as novel antipsychotic agents (Wise et al., 1987).
Electrical Insulating Properties
Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, synthesized through nucleophilic substitution polymerization, showed high thermal stability and electrical insulating properties. These polymers are potentially useful in the electronics industry (Hamciuc et al., 2008).
Antihypertensive Agents
The synthesis of substituted-benzimidazole derivatives as potent antihypertensive agents demonstrates the versatility of these compounds in cardiovascular drug development (Sharma et al., 2010).
Anti-Microbial Activity
Novel thiazolidin-4-one derivatives have been synthesized for their antibacterial and antifungal activities. These compounds, including 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, showed moderate in vitro activities against various microorganisms (Patil et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-8-4-5-9-17(16)23-13-12-22(19(23)25)14-18(24)21-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORROWFJUQCGDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)
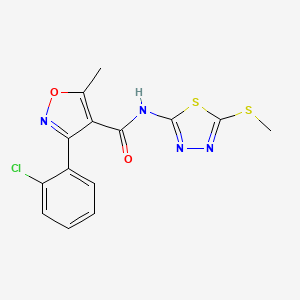
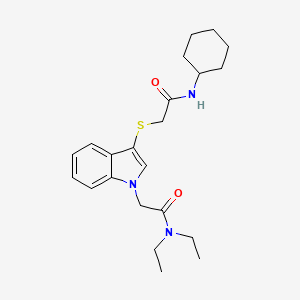
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)



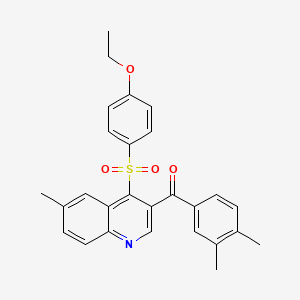
![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)

